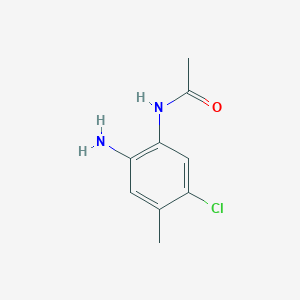

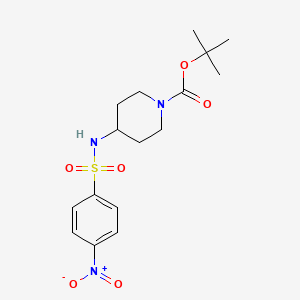

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine and sulfonamide are recurrent in the literature, suggesting that this compound may also possess interesting biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic building blocks such as piperidine derivatives. For instance, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further functionalization to yield the desired sulfonamide derivatives . Similarly, the synthesis of piperidine-4-carboxamides with triazoloquinoline moieties involves the substitution of the piperidine nitrogen . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is a common feature in many biologically active compounds. The piperidine moiety is often critical for biological activity, as seen in the synthesis of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase . The sulfonamide group is another important structural feature that can influence the binding affinity and selectivity of the compound towards biological targets .

Chemical Reactions Analysis

Compounds containing piperidine and sulfonamide groups can participate in various chemical reactions. For example, piperidine derivatives have been used as Lewis basic catalysts in the hydrosilylation of N-aryl imines, where the arene sulfonyl group was found to be critical for high enantioselectivity . Additionally, the N-alkylation of the sulfonamide moiety has been explored as a strategy for designing selective ligands or multifunctional agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and sulfonamide-containing compounds are influenced by their functional groups. For instance, the introduction of a triazine heterocycle in piperidine-4-carboxamides was essential for achieving high potency and selectivity, as well as for reducing clearance and improving oral exposure . The presence of a sulfonamide group can also affect the antimicrobial activity of the compounds, as demonstrated by the moderate to significant activity exhibited by certain derivatives against Gram-negative and Gram-positive bacteria .

Aplicaciones Científicas De Investigación

Growth Hormone Secretagogue Applications

N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a related compound, has been identified as an orally-active growth hormone secretagogue. This compound undergoes specific cleavages and rearrangements under mass spectrometric analysis, highlighting its structural complexity and potential for further studies in growth hormone-related therapies (Qin, 2002).

Potential Antipsychotic Agent Synthesis

Research into heterocyclic analogues of 1192U90, including indazolecarboxamides, has been conducted to evaluate these compounds as potential antipsychotic agents. These studies focus on the binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize the apomorphine-induced climbing response in mice (Norman et al., 1996).

Synthesis and Evaluation of Pharmacologically Relevant Compounds

The scientific literature also includes studies on the synthesis and pharmacological evaluation of compounds structurally related to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. These studies explore the synthesis of various heterocyclic carboxamides and their potential applications in medicine, including their roles as enzyme inhibitors and receptor antagonists. For example, studies have been conducted on the synthesis and inotropic evaluation of carboxamides for their potential activity in increasing stroke volume in rabbit heart preparations, demonstrating the versatility of compounds within this chemical class for potential therapeutic uses (Liu et al., 2009).

Propiedades

IUPAC Name |

1-methylsulfonyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-19-15-6-4-3-5-13(15)14(18-19)11-17-16(21)12-7-9-20(10-8-12)24(2,22)23/h12H,3-11H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPBZTUOMZKYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)